

Comparative Guide: NMR Characterization of 2-Hydroxypentadecanoic Acid

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Compound of Interest

Compound Name: 2-Hydroxypentadecanoic acid

CAS No.: 2507-54-2

Cat. No.: B1237189

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Executive Summary

2-Hydroxypentadecanoic acid (2-OH-C15:0) represents a specific subclass of odd-chain, alpha-hydroxy fatty acids (

-OH-FAs). Unlike its abundant even-chain counterparts (e.g., 2-hydroxypalmitic acid) or its non-hydroxylated parent (pentadecanoic acid), 2-OH-C15:0 occupies a niche intersection of sphingolipid biosynthesis and odd-chain fatty acid metabolism.

For drug development professionals targeting metabolic disorders or neurodegenerative pathways involving Fatty Acid 2-Hydroxylase (FA2H), accurate characterization is non-negotiable. This guide objectively compares the NMR signature of 2-OH-C15:0 against its non-hydroxylated analog, providing a self-validating protocol for structural confirmation.

Part 1: The Comparative Landscape

The primary challenge in lipid NMR is the "methylene envelope"—the massive overlap of bulk CH

signals that obscures specific features. Distinguishing 2-OH-C15:0 from Pentadecanoic Acid (C15:0) requires focusing on the Head Group (C1-C2) and the Terminal Methyl (C15).

Table 1: Comparative Chemical Shift Data (CDCl₃, 500 MHz)

Note: Shifts are approximate (0.1 ppm) and concentration/pH dependent.

Structural Feature	Nuclei	2-OH-C15:0 (Target)	Pentadecanoic Acid (Alternative)	Methyl 2-OH-Pentadecanoate (Derivatized)
-Methine/Methylene	H	4.25 ppm (dd/m)	2.34 ppm (t)	4.18 ppm (t/dd)
-Carbon (C2)	C	~70.5 ppm	34.1 ppm	~72.0 ppm
Carbonyl (C1)	C	~178.5 ppm	~180.0 ppm	~175.5 ppm
Terminal Methyl (C15)	H	0.88 ppm (t)	0.88 ppm (t)	0.88 ppm (t)
-Methylene (C3)	H	1.6 - 1.9 ppm (m)	1.63 ppm (quint)	1.75 ppm (m)

Key Discriminators

- The "Watchtower" Signal (H2): In standard Pentadecanoic acid, the α -protons appear as a triplet at 2.34 ppm. In 2-OH-C15:0, the electronegative oxygen deshields this proton, shifting it downfield to the 4.20–4.30 ppm region. This is the primary diagnostic peak.
- The Carbonyl Shift: The inductive effect of the hydroxyl group shifts the carbonyl carbon upfield (lower ppm) compared to the non-hydroxylated acid.
- Odd-Chain Validation: The terminal methyl (H15) integrates to 3H. While this does not distinguish it from C16 or C14, the absence of splitting patterns associated with branched chains (iso/anteiso) confirms the straight-chain C15 backbone.

Part 2: Detailed NMR Characterization

Proton (¹H) NMR Analysis

The

¹H NMR spectrum of 2-OH-C15:0 is defined by the loss of symmetry at the C2 position.

- The

-Proton (H₂): Unlike the equivalent CH

in C15:0, the C2 position in 2-OH-C15:0 is chiral. The single proton attached to C2 appears as a distinct multiplet (often a doublet of doublets due to coupling with the two diastereotopic C3 protons) at 4.25 ppm.

- Critical Insight: If you observe a triplet at 2.3 ppm, your sample is non-hydroxylated (or the hydroxylation failed).

- The Hydroxyl Proton: In dry CDCl₃

, the -OH proton may appear as a broad singlet between 5.0–8.0 ppm, but it is often invisible due to exchange. Do not rely on this for quantification.

Carbon (¹³C) NMR Analysis

Carbon NMR provides the definitive proof of the carbon skeleton's oxidation state.

- C2 Resonance: The substitution of a hydrogen for a hydroxyl group causes a massive downfield shift of the C2 signal from ~34 ppm (alkane-like) to ~70 ppm (alcohol-like). This region is usually empty in non-hydroxylated fatty acid spectra.
- C1 Resonance: The carbonyl peak is slightly shielded by the adjacent hydroxyl, appearing closer to 178 ppm compared to the standard 180 ppm.

Part 3: Experimental Protocol

Method: Structural Validation of 2-OH-C15:0

Objective: Confirm the presence of the

-hydroxy group and the integrity of the C15 chain.

Step 1: Sample Preparation

- Solvent Choice: Use Chloroform-d (CDCl

) (99.8% D) with 0.03% TMS.

- Why? CDCl

is the industry standard for lipids. Methanol-d

(MeOD) is a viable alternative but will exchange the hydroxyl proton immediately, eliminating any potential -OH coupling information.

- Concentration: Dissolve 5–10 mg of sample in 600

L of solvent.

- Note: Free fatty acids can dimerize in solution, causing peak broadening. If resolution is poor, convert to the methyl ester (FAME) using diazomethane or BF

-MeOH.

Step 2: Acquisition Parameters

- Frequency: Minimum 400 MHz (500 MHz preferred for resolving the C3 methylene protons).

- Pulse Sequence: Standard 1D proton (zg30).

- Scans: 16 (1H), 512+ (13C).

- Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the terminal methyl group vs. the

-proton.

Step 3: Data Processing

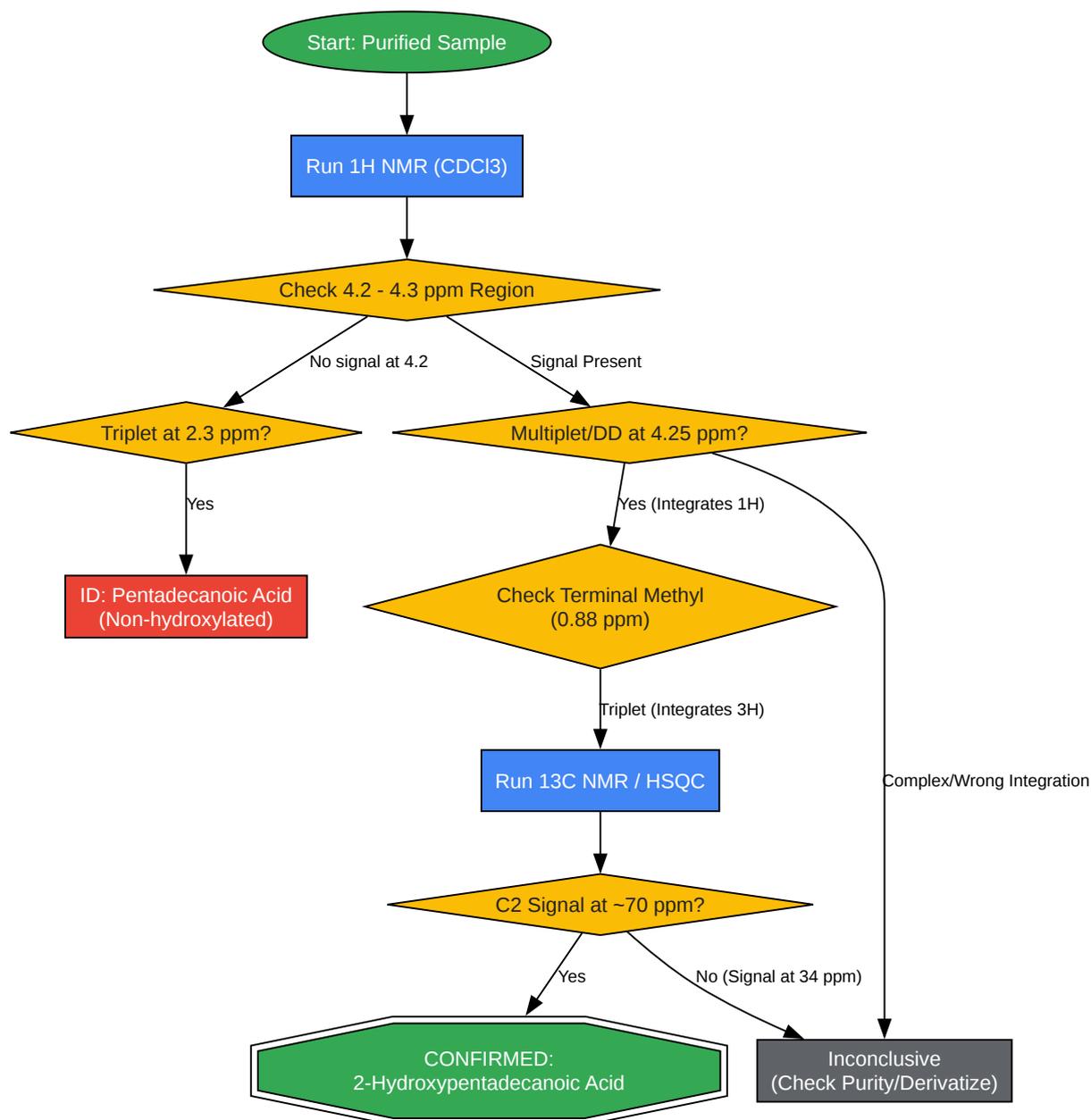
- Calibrate the spectrum using the TMS peak (0.00 ppm) or residual CHCl

(7.26 ppm).

- Integrate the terminal methyl triplet (0.88 ppm) and normalize it to 3.00.
- Check the integration of the signal at 4.25 ppm.
 - Pass Criteria: Integration = 1.00 (0.1).
 - Fail Criteria: Integration < 0.8 (impurity) or signal absent (wrong molecule).

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision logic for validating 2-OH-C15:0, distinguishing it from common impurities like non-hydroxylated C15:0 or isomers.



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Figure 1: Decision tree for the NMR-based structural validation of **2-hydroxypentadecanoic acid**. This workflow isolates the critical

-hydroxylation signal before confirming the carbon skeleton.

Part 5: Biological Context for Drug Development

Why invest resources in characterizing this specific lipid?

- **FA2H Activity Biomarker:** The enzyme Fatty Acid 2-Hydroxylase (FA2H) converts free fatty acids into 2-hydroxy analogs.[1] In neurodegenerative diseases (e.g., leukodystrophies) where FA2H is mutated, the ratio of 2-OH-C15:0 to C15:0 may be altered.
- **Ceramide Diversity:** 2-OH fatty acids are incorporated into ceramides (part of the sphingolipid pathway).[1] These "hydroxylated ceramides" have distinct membrane packing properties compared to non-hydroxylated variants, influencing skin barrier function and myelin stability.
- **Odd-Chain Specificity:** C15:0 is increasingly recognized as an essential fatty acid linked to lower risks of type 2 diabetes. Its hydroxylated metabolite (2-OH-C15:0) represents a downstream product of this beneficial pathway, serving as a potential tracer for odd-chain fatty acid metabolism.

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